4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Description
4-benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C31H32N6O3 and its molecular weight is 536.636. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by forming favorable interactions with active residues of ATF4 and NF-kB proteins . This interaction leads to significant changes in the function of these proteins, contributing to its neuroprotective and anti-inflammatory properties .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , and the NF-kB inflammatory pathway . These pathways are critical for maintaining cellular homeostasis and responding to stress and inflammation. By inhibiting these pathways, the compound can exert its neuroprotective and anti-inflammatory effects .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions . It has shown promising neuroprotective and anti-inflammatory properties . The compound inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Cellular Effects
4-Benzyl-1-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It binds favorably with active residues of ATF4 and NF-kB proteins, as shown in a molecular docking study . The compound’s mechanism of action involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Properties
IUPAC Name |
4-benzyl-1-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N6O3/c1-40-25-16-14-24(15-17-25)34-18-20-35(21-19-34)29(38)13-7-12-28-32-33-31-36(22-23-8-3-2-4-9-23)30(39)26-10-5-6-11-27(26)37(28)31/h2-6,8-11,14-17H,7,12-13,18-22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLOAEVNZBCMQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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